2-(Tributylstannyl)thiazole

Catalog No.
S756082
CAS No.
121359-48-6
M.F
C15H29NSSn
M. Wt
374.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)thiazole

CAS Number

121359-48-6

Product Name

2-(Tributylstannyl)thiazole

IUPAC Name

tributyl(1,3-thiazol-2-yl)stannane

Molecular Formula

C15H29NSSn

Molecular Weight

374.2 g/mol

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;

InChI Key

WUOFQGMXQCSPPV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1

Synonyms

(Thiazol-2-yl)tributylstannane; 2-(Tributylstannyl)-1,3-thiazole; 2-(Tributyltin)thiazole; Tributyl-2-thiazolylstannane;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1

Organic Synthesis

  • Precursor for Stannylation Reactions

    2-(Tributylstannyl)thiazole serves as a valuable precursor for stannylation reactions in organic synthesis. The tributyltin group (SnBu₃) acts as a good leaving group, readily undergoing nucleophilic substitution with various nucleophiles, introducing the thiazole moiety into target molecules. This allows for the formation of complex organic structures containing the thiazole ring, a versatile heterocyclic scaffold with diverse biological activities [, ].

  • C-H Activation

    Recent research explores the potential of 2-(tributylstannyl)thiazole in C-H activation reactions. The thiazole ring can activate nearby C-H bonds, facilitating their subsequent functionalization with various groups. This approach offers a novel strategy for the selective modification of complex organic molecules [].

Material Science

  • Organic Photovoltaics

    2-(Tributylstannyl)thiazole has been investigated as a potential component in organic photovoltaic (OPV) devices. The thiazole group can act as an electron acceptor, enhancing the efficiency of charge transfer within the device. However, further research is needed to optimize its performance and integrate it effectively into OPV systems [].

  • Precursor for Functional Materials

    The tributyltin group in 2-(tributylstannyl)thiazole can be readily converted into various functional groups through post-synthetic modifications. This allows for the creation of diverse materials with tailored properties for applications in catalysis, sensing, and other areas [].

2-(Tributylstannyl)thiazole is an organotin compound characterized by the presence of a thiazole ring and a tributylstannyl group. Its chemical formula is C₁₅H₂₉NSSn, and it has a molecular weight of approximately 340.08 g/mol. The compound features a thiazole moiety, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, contributing to its unique chemical properties. The tributylstannyl group enhances its reactivity and solubility in organic solvents, making it valuable in various chemical applications.

, primarily due to the reactivity of the stannyl group. Notable reactions include:

  • Stille Cross-Coupling Reactions: This compound can be employed as a stannyl reagent in Stille coupling reactions, facilitating the formation of carbon-carbon bonds with various electrophiles .
  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile, engaging in substitution reactions with alkyl halides or other electrophiles.
  • Decomposition: Under certain conditions, such as strong acids or bases, 2-(tributylstannyl)thiazole may decompose, releasing tributylstannyl cations.

Several methods exist for synthesizing 2-(tributylstannyl)thiazole:

  • Direct Synthesis: One approach involves the reaction of thiazole with tributylstannyl chloride in the presence of a base, leading to the formation of the desired compound.
  • Stille Coupling: As mentioned earlier, this compound can be synthesized via Stille coupling using appropriate thiazole derivatives and tributylstannyl halides .
  • Functionalization of Thiazoles: Other synthetic routes may involve functionalization of pre-existing thiazoles with tributylstannyl groups through various coupling strategies.

Several compounds share structural similarities with 2-(tributylstannyl)thiazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-MethylthiazoleThiazole ring with a methyl groupLacks stannyl group; less reactive
2-(Trimethylstannyl)thiazoleThiazole ring with trimethylstannyl groupLess bulky than tributylstannyl; different reactivity profile
2-(Phenylthio)thiazoleThiazole ring with phenyl thiol substitutionContains sulfur but lacks organotin functionality
1,3-ThiazolidineSaturated five-membered ringDifferent saturation state; no stannyl group

The presence of the tributylstannyl group in 2-(tributylstannyl)thiazole significantly enhances its reactivity compared to these similar compounds, making it particularly useful in synthetic applications while also contributing to its toxicity profile.

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (97.83%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (15.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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